2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one is a heterocyclic compound that belongs to the class of benzoxadiazines This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with suitable cyclizing agents. For instance, the use of cyanuric chloride and dimethylformamide as a cyclizing agent has been reported to yield high-purity products under mild conditions . Another method involves the use of acetic anhydride, polyphosphoric acid, or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups into the benzoxadiazine ring.
Scientific Research Applications
2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of serine proteases by forming stable complexes with the enzyme’s active site . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzoxazin-4-one: Similar in structure but lacks the nitrogen atom in the ring.
2,3-Dihydro-1,4-benzoxathiine: Contains a sulfur atom instead of nitrogen.
3,4-Dihydro-2H-1,2,4-benzothiadiazine: Contains both nitrogen and sulfur atoms in the ring.
Uniqueness
2,3-Dihydro-4H-1,2,3-benzoxadiazin-4-one is unique due to its specific ring structure that includes both nitrogen and oxygen atoms. This configuration imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
62142-44-3 |
---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
2,3-dihydro-1,2,3-benzoxadiazin-4-one |
InChI |
InChI=1S/C7H6N2O2/c10-7-5-3-1-2-4-6(5)11-9-8-7/h1-4,9H,(H,8,10) |
InChI Key |
NBOSNKOAZINADF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NNO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.